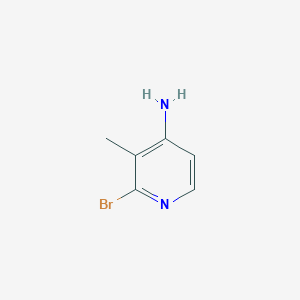

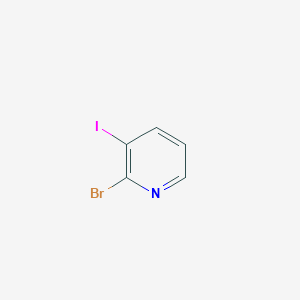

2-Bromo-3-methylpyridin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-3-methylpyridin-4-amine is a chemical compound that is part of the pyridine family, which is a class of compounds with a heterocyclic aromatic ring structure. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridine ring, as well as an amine group. It serves as an important intermediate in pharmaceutical and chemical synthesis due to its reactivity and structural features.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multistep reactions, including halogenation, amination, and sometimes complex multicomponent chemistry. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent reactions due to its stability and synthetic efficiency, which may suggest similar utility for 2-bromo-3-methylpyridin-4-amine . Additionally, the synthesis of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through a series of reactions including diazotization and bromination indicates a potential pathway for synthesizing related compounds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a 2-(aminomethylene)-2H,3H-1-benzothiophene-3-one derivative was determined by X-ray crystallography, which is a common technique for analyzing the structure of pyridine derivatives . The structure of 2-bromo-3-methylpyridin-4-amine would likely be analyzed similarly to understand its reactivity and potential as a ligand or intermediate.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions, including amination, which is a key transformation for introducing amine functionalities. The amination of dibromopyridines with potassium amide in liquid ammonia has been studied, leading to diaminopyridines or mixtures of compounds . This suggests that 2-bromo-3-methylpyridin-4-amine could also participate in similar amination reactions. Additionally, the reactivity of bromine atoms in brominated pyridines towards ammonia has been discussed, which is relevant for understanding the chemical behavior of brominated aminopyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyridine ring. For instance, the synthesis and crystal structure of a Schiff base compound related to pyridine derivatives demonstrate the impact of substituents on the molecular conformation and potential biological activity . These properties are essential for the practical application of 2-bromo-3-methylpyridin-4-amine in various chemical and pharmaceutical processes.

科学的研究の応用

Application

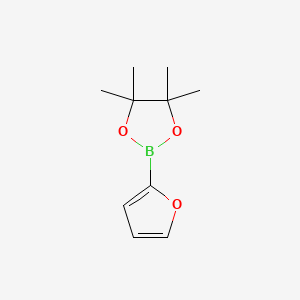

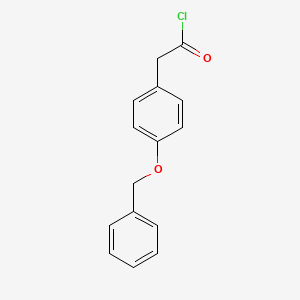

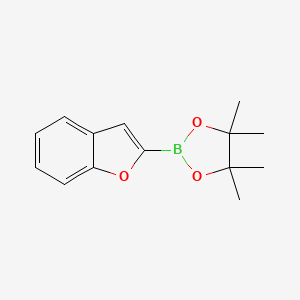

“2-Bromo-3-methylpyridin-4-amine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . These novel pyridine derivatives have potential applications in medicinal chemistry .

Method of Application

The Suzuki cross-coupling reaction of “5-bromo-2-methylpyridin-3-amine” with several arylboronic acids produces these novel pyridine derivatives . This reaction is catalyzed by palladium and uses K3PO4 as a base .

Results or Outcomes

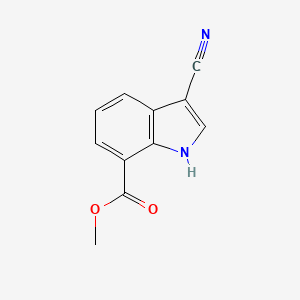

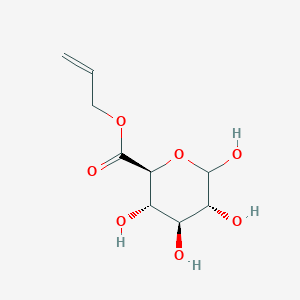

The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound “4b” exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds . Additionally, the compound “4f” was found to be the most potent against Escherichia coli with an inhibition value of 91.95% .

Safety And Hazards

将来の方向性

The compound has potential applications in the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals . Additionally, some of these derivatives have shown promising biological activities, such as anti-thrombolytic and biofilm inhibition activities .

特性

IUPAC Name |

2-bromo-3-methylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMGGRYETCRBSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90505453 |

Source

|

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-methylpyridin-4-amine | |

CAS RN |

79055-61-1 |

Source

|

| Record name | 2-Bromo-3-methyl-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90505453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1280472.png)